molecular formula C6H9N3O2 B2355181 1,3,7-Triazaspiro[4.4]nonane-2,4-dione CAS No. 1334146-82-5; 908099-69-4

1,3,7-Triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B2355181
CAS No.: 1334146-82-5; 908099-69-4
M. Wt: 155.157
InChI Key: YRYCOOMEQSXVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7-Triazaspiro[4.4]nonane-2,4-dione (CAS 908099-69-4) is a versatile spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique rigid structure that is highly valued for the synthesis of novel derivatives with potential biological activity . Research has demonstrated that efficient synthetic methods can be developed for its derivatives, affording intermediates and target compounds in high yields without requiring additional purification . The core structure serves as a key intermediate for the development of more complex molecules. For instance, its benzyl derivative has been characterized in structural biology studies, illustrating its relevance in the design of bioactive compounds . The primary research application of this scaffold and its derivatives has been in the investigation of antimicrobial agents, with studies focusing on their synthesized antimicrobial activity . Furthermore, related spirocyclic compounds are actively explored in other therapeutic areas, such as the development of kinetic stabilizers for proteins, highlighting the broader utility of this structural class in addressing challenging drug targets . The compound is supplied with the understanding that it is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,7-triazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c10-4-6(1-2-7-3-6)9-5(11)8-4/h7H,1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYCOOMEQSXVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key Observations :

  • Heteroatom Influence : Replacement of nitrogen with sulfur (e.g., 1,7-dithia analog) increases melting points (155–182°C) but reduces biological activity compared to nitrogen-rich analogs .
  • Ring System Impact : Bicyclo[3.3.1] structures (e.g., 3-azabicyclo) exhibit anisotropic compression stability under high pressure (7.1 GPa), whereas spiro systems prioritize synthetic versatility .
  • Substituent Effects : Methoxy groups in 9,9-dimethoxybicyclo analogs enhance binding to fungal enzymes (e.g., Cellobiose dehydrogenase: −5.19 kcal/mol) due to improved hydrophobic interactions .

Functional Insights :

  • Antimicrobial vs. Antifungal : The triaza spiro compound targets bacterial cell walls, while bicyclo analogs (e.g., 9,9-dimethoxy) inhibit fungal enzymes via hydrogen bonding and π-stacking .
  • Therapeutic Specificity: 2-Azaspiro derivatives with phenylamino groups exhibit anticonvulsant properties by modulating GABA receptors, highlighting substituent-driven selectivity .

Preparation Methods

Hydantoin-Alkylation Pathway

The reaction begins with the alkylation of a hydantoin derivative (1) using a pyrrolidine-containing alkylating agent (2). Under basic conditions, the hydantoin’s nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent to form an intermediate (3). Intramolecular cyclization then occurs, facilitated by heat or catalysis, to yield the spirocyclic product (4).

$$
\text{Hydantoin} + \text{Alkylating Agent} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\Delta \text{ or Catalyst}} \text{this compound}
$$

Key advantages of this route include:

  • High atom economy : Minimal byproducts due to direct cyclization.
  • Scalability : Reactions proceed in common solvents (e.g., DMF, ethanol) under ambient pressure.

Pyrrolidine Functionalization

Alternative approaches functionalize preformed pyrrolidine rings. For example, introducing hydantoin moieties via amidation or urea formation can generate the spiro structure. This method is less common but offers flexibility in modifying substituents on the pyrrolidine ring.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal yields (>85%) are achieved in polar aprotic solvents (e.g., DMF) at 80–100°C. Protic solvents like ethanol reduce reaction rates due to hydrogen bonding with intermediates.

Catalysis

Lewis acids (e.g., ZnCl₂) accelerate cyclization by polarizing carbonyl groups, though their use is optional. Catalysis becomes critical for sterically hindered substrates.

Industrial Production Techniques

While laboratory-scale synthesis prioritizes purity, industrial methods emphasize cost and efficiency:

Batch Processing

Large-scale reactors (100–1,000 L) operate under reflux conditions with automated temperature control. Post-reaction, crystallization from ethanol/water mixtures isolates the product in >90% purity.

Continuous Flow Synthesis

Emerging technologies employ continuous flow systems to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for preparing this compound:

Method Starting Materials Conditions Yield (%) Purity (%)
Hydantoin alkylation Hydantoin, alkyl halide DMF, 80°C, 12 h 88 95
Pyrrolidine functionalization Pyrrolidine, urea Ethanol, reflux, 24 h 75 88
Continuous flow Hydantoin derivative Flow reactor, 100°C 92 97

Data synthesized from Refs.

Q & A

Q. How to investigate interactions between this compound and cytochrome P450 enzymes?

  • Methodological Answer : Use human liver microsomes (HLMs) with LC-MS/MS to monitor metabolite formation. Competitive inhibition assays (e.g., with ketoconazole) identify CYP3A4/2D6 interactions. Molecular dynamics simulations predict binding poses in enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.